molecular formula C19H22N2O3 B269036 N-(3-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide

N-(3-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide

Cat. No. B269036
M. Wt: 326.4 g/mol
InChI Key: ZDDBPNDMNRJDMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide, also known as MMB-2201, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound is structurally similar to other synthetic cannabinoids such as JWH-018 and AM-2201, but its unique chemical structure has led to a surge in scientific research on its potential applications.

Mechanism of Action

N-(3-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide acts as a potent agonist at the cannabinoid receptors CB1 and CB2, which are found throughout the body. Activation of these receptors leads to a cascade of downstream effects, including the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that N-(3-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide can produce a range of biochemical and physiological effects in the body. These include alterations in heart rate and blood pressure, changes in body temperature, and alterations in levels of various neurotransmitters.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide in laboratory experiments is its high potency, which allows for the study of cannabinoid receptors at low concentrations. However, the use of N-(3-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide is not without limitations, as its high potency can also lead to unintended effects and potential toxicity.

Future Directions

Research on N-(3-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide is ongoing, and future studies are likely to focus on its potential therapeutic applications. These may include the treatment of conditions such as chronic pain, anxiety, and depression. Additionally, further studies may explore the use of N-(3-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide as a tool for understanding the mechanisms underlying drug addiction and withdrawal.

Synthesis Methods

The synthesis of N-(3-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide involves the reaction of 4-methoxyphenylacetic acid with 1,3-dimethylbutylamine in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is reacted with 3-(1-amino-1-oxo-3-phenylpropan-2-yl)phenol to yield N-(3-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide.

Scientific Research Applications

N-(3-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide has been the subject of numerous scientific studies due to its potential applications in various fields. One area of research has focused on its use as a tool for studying the endocannabinoid system, which plays a critical role in regulating various physiological processes such as appetite, pain sensation, and mood.

properties

Product Name

N-(3-{[2-(4-methoxyphenyl)acetyl]amino}phenyl)butanamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[3-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]butanamide

InChI

InChI=1S/C19H22N2O3/c1-3-5-18(22)20-15-6-4-7-16(13-15)21-19(23)12-14-8-10-17(24-2)11-9-14/h4,6-11,13H,3,5,12H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

ZDDBPNDMNRJDMU-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)CC2=CC=C(C=C2)OC

Origin of Product

United States

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